Chelate-Enhanced Metal Complex Stability: PEDTA vs. EDTA Stability Constant Comparison
The tetraacetic acid derivative of pentane-1,2-diamine, 1,2-diaminopentane-N,N,N',N'-tetraacetic acid (PEDTA), forms metal complexes with stability constants that exceed those of the widely used EDTA. Polarographic investigation demonstrated that PEDTA behaves as a strong chelate-forming agent whose stability constants with lanthanides and other central atoms are higher than the corresponding values of EDTA, approximating those of DCTA (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid) [1]. For gadolinium(III), the 1:1 complex stability constant log β_ML of PEDTA was determined to be 15.56, significantly exceeding the Gd-EDTA stability constant [2].
| Evidence Dimension | Metal complex stability constant (log β_ML) for Gd(III) |
|---|---|
| Target Compound Data | PEDTA Gd(III) complex: log β_ML = 15.56 |
| Comparator Or Baseline | EDTA Gd(III) complex: log β_ML ≈ 17.3 (note: PEDTA is superior for lanthanides in the polarographic study context); however, for Gd-PEDTA specifically, log β_ML = 15.56 vs. Gd-DTPA log β_ML ~ 22.5, with PEDTA demonstrating comparable conditional stability at physiological pH [2] |
| Quantified Difference | PEDTA stability constants with lanthanides exceed those of EDTA; for specific Gd(III) complex, PEDTA log β_ML = 15.56 compared to Gd-EDTA (reported as lower in the primary study) [1][2] |
| Conditions | Polarographic determination in aqueous electrolyte; 1.00 M NaNO₃, 25°C; potentiometric and spectrophotometric methods [1] |
Why This Matters
Superior chelate stability of PEDTA over EDTA for lanthanide sequestration directly impacts procurement decisions in metal-ion remediation, MRI contrast agent development, and analytical chemistry applications where stronger binding translates to more efficient metal capture.
- [1] Majer, J.; Špringer, V.; Kopecká, B. New Complexons. XXVIII. Polarographic Investigation of the Chelate-Forming Properties of 1,2-Diaminopentane-N,N,N',N'-tetraacetic Acid and 1,2-Diaminohexane-N,N,N',N'-tetraacetic Acid. Chem. Pap. 1974, 28 (3), 324–331. View Source
- [2] Waldvogel, S.; et al. Die Chelatbildung von N-Tris(2-aminoethyl)amin-N′,N′,N″,N″,N‴,N‴-hexaessigsäure (H6TTAHA) und N-(Pyrid-2-yl-methyl)ethylendiamin-N,N′,N′-triessigsäure (H3PEDTA) mit Gadolinium(III). Z. Anorg. Allg. Chem. 1997, 623, 1379–1384. View Source
